An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-(tributylstannyl)-1H-imidazole
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-(tributylstannyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2-(tributylstannyl)-1H-imidazole, an important organotin reagent in organic synthesis. This document outlines the detailed experimental protocols for its preparation from 1-methylimidazole, along with a summary of its key physical and chemical properties.
Introduction
1-Methyl-2-(tributylstannyl)-1H-imidazole, with the CAS Number 105494-69-7, is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its role as a versatile coupling partner in various cross-coupling reactions, allowing for the introduction of the 1-methylimidazol-2-yl moiety into a wide range of organic molecules. The presence of the tributylstannyl group facilitates reactions such as Stille coupling, providing a powerful tool for the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-2-(tributylstannyl)-1H-imidazole is presented in the table below.
| Property | Value | Reference |
| CAS Number | 105494-69-7 | [1][2] |
| Molecular Formula | C₁₆H₃₂N₂Sn | [1][2] |
| Molecular Weight | 371.15 g/mol | [1][2] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Purity | ≥95% | [3] |
Synthesis of 1-Methyl-2-(tributylstannyl)-1H-imidazole
The synthesis of 1-Methyl-2-(tributylstannyl)-1H-imidazole is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1-methylimidazole, from imidazole. The second, crucial step is the regioselective stannylation of 1-methylimidazole at the C2 position.
Step 1: Synthesis of 1-Methylimidazole
Several methods exist for the synthesis of 1-methylimidazole. A common and effective laboratory-scale procedure involves the N-methylation of imidazole using a methylating agent in the presence of a base.[4][5]
Experimental Protocol:
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Materials: Imidazole, sodium hydroxide (NaOH), methyl iodide (CH₃I), ethanol, water, and a suitable drying agent (e.g., magnesium sulfate or sodium sulfate).[4]
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Procedure:
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In a round-bottom flask, dissolve imidazole in ethanol with magnetic stirring.[4]
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Add sodium hydroxide to the stirring solution and continue to stir until it has completely dissolved.[4]
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Carefully add methyl iodide to the flask and stir the resulting mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
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Upon completion, transfer the reaction mixture to a separatory funnel and add an equal volume of water.[4]
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Shake the separatory funnel vigorously and allow the layers to separate. The organic layer containing the 1-methylimidazole product is then collected.[4]
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Dry the organic layer over an anhydrous drying agent.[4]
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Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-methylimidazole.[4]
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The crude product can be further purified by vacuum distillation.[5]
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Step 2: Synthesis of 1-Methyl-2-(tributylstannyl)-1H-imidazole
The key transformation in the synthesis is the introduction of the tributylstannyl group at the 2-position of the 1-methylimidazole ring. This is achieved through a deprotonation-stannylation sequence. The acidic proton at the C2 position of 1-methylimidazole is abstracted by a strong base, typically an organolithium reagent such as n-butyllithium, to form a highly reactive 2-lithio-1-methylimidazole intermediate. This intermediate is then quenched with tributyltin chloride to yield the desired product.
Experimental Protocol:
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Materials: 1-methylimidazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, and tributyltin chloride (Bu₃SnCl).
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-methylimidazole in anhydrous THF.
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Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the low temperature. The addition of n-butyllithium results in the deprotonation of 1-methylimidazole at the C2 position.
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After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified period to ensure complete formation of the lithiated intermediate.
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Slowly add tributyltin chloride to the reaction mixture, again maintaining the low temperature.
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After the addition of tributyltin chloride, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours.
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The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with an organic solvent, such as diethyl ether or ethyl acetate.
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The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to afford pure 1-Methyl-2-(tributylstannyl)-1H-imidazole.
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Characterization Data
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the 1-methylimidazole ring and the tributylstannyl group. The protons on the imidazole ring (at positions 4 and 5) would appear in the aromatic region, while the methyl group protons would be a singlet in the upfield region. The protons of the four butyl groups attached to the tin atom would exhibit complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Distinct signals would be observed for the three carbons of the imidazole ring, the methyl carbon, and the eight unique carbons of the four butyl groups. The carbon atom directly attached to the tin atom (C2 of the imidazole ring) would show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
Mass Spectrometry:
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of butyl groups from the tin atom. The isotopic pattern of tin would also be observable in the mass spectrum.
Applications in Synthesis
1-Methyl-2-(tributylstannyl)-1H-imidazole is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It serves as a nucleophilic partner in Stille couplings to introduce the 1-methylimidazol-2-yl group onto various organic scaffolds. This functionality is of significant interest in the synthesis of pharmaceuticals and other biologically active molecules, as the imidazole moiety is a common feature in many natural products and drug candidates.[2]
Experimental Workflow and Logical Relationships
The synthesis of 1-Methyl-2-(tributylstannyl)-1H-imidazole follows a clear and logical progression, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for 1-Methyl-2-(tributylstannyl)-1H-imidazole.
